(R)-4-Aminopentanoic acid

Catalog No.
S3351545
CAS No.
5937-83-7
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Aminopentanoic acid

CAS Number

5937-83-7

Product Name

(R)-4-Aminopentanoic acid

IUPAC Name

(4R)-4-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

ABSTXSZPGHDTAF-SCSAIBSYSA-N

SMILES

CC(CCC(=O)O)N

Canonical SMILES

CC(CCC(=O)O)N

Isomeric SMILES

C[C@H](CCC(=O)O)N

Potential Applications in Neuroscience

(R)-4-Aminopentanoic acid exhibits structural similarities to the neurotransmitter GABA (gamma-aminobutyric acid), which plays a crucial role in the central nervous system (CNS) by inhibiting neuronal activity. Studies suggest that (R)-4-aminopentanoic acid may interact with the GABAergic system, potentially influencing neuronal transmission and behavior. Source: "Inhibitory effects of (R)-4-aminopentanoic acid on rat cortical neurons": )

Research is ongoing to explore the potential of (R)-4-aminopentanoic acid in various neurological disorders, including:

  • Epilepsy: Studies suggest that (R)-4-aminopentanoic acid might possess anticonvulsant properties, potentially offering new therapeutic avenues for epilepsy treatment. Source: "Anticonvulsant effects of (R)-4-aminopentanoic acid in genetically epilepsy-prone rats": )
  • Neurodegenerative diseases: Further research is investigating the potential of (R)-4-aminopentanoic acid in neurodegenerative diseases like Alzheimer's and Parkinson's, where its interaction with the GABAergic system might be beneficial. Source: "Potential therapeutic applications of non-proteinogenic amino acids in neurodegenerative diseases": )

Other Potential Applications

(R)-4-Aminopentanoic acid is also being explored for its potential in other areas of scientific research, including:

  • Antimicrobial activity: Studies have shown that (R)-4-aminopentanoic acid exhibits some antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents. Source: "Antibacterial and antifungal activities of non-proteinogenic amino acids": )
  • Drug development: The structural similarities of (R)-4-aminopentanoic acid to natural amino acids might be advantageous in designing and developing new drugs with improved properties.

(R)-4-Aminopentanoic acid, also known as (R)-4-aminovaleric acid, is an organic compound with the molecular formula C5_5H11_{11}NO2_2. It is classified as an amino acid, specifically a non-proteinogenic amino acid, which means it is not incorporated into proteins during translation. The compound features a chiral center at the fourth carbon, making it exist in two enantiomeric forms: (R) and (S). The (R) form is of particular interest due to its biological activity and potential applications in pharmaceuticals and biochemistry .

Typical of amino acids, including:

  • Transamination: The transfer of an amino group to a keto acid, forming new amino acids.
  • Decarboxylation: Removal of the carboxyl group, often leading to the formation of amines.
  • Esterification: Reaction with alcohols to form esters, which can be useful in drug formulation.

A notable reaction for synthesizing (R)-4-aminopentanoic acid involves the reductive amination of levulinic acid. This method has gained attention for its sustainability and efficiency, achieving high yields and enantiomeric excess .

(R)-4-Aminopentanoic acid has several applications across different fields:

  • Pharmaceuticals: It is explored for its potential use in developing drugs targeting neurological disorders.
  • Biotechnology: Used as a building block in synthesizing more complex molecules or as a substrate in enzymatic reactions.
  • Research: Serves as a model compound in studies related to neurotransmitter synthesis and amino acid metabolism.

The synthesis of (R)-4-aminopentanoic acid can be achieved through various methods:

  • Reductive Amination:
    • Utilizing levulinic acid as a starting material, this method employs enzymes such as glutamate dehydrogenase to achieve high selectivity and yield. A dual-enzyme system can convert levulinic acid into (R)-4-aminopentanoic acid with over 99% enantiomeric excess .
  • Chemical Synthesis:
    • Traditional chemical methods involve multi-step reactions that may include protection-deprotection strategies and require rigorous conditions to ensure stereoselectivity.
  • Biocatalytic Approaches:
    • Enzymatic methods are preferred due to their environmentally friendly nature and ability to produce high-purity products without harsh chemicals .

Interaction studies involving (R)-4-aminopentanoic acid focus on its role within biological systems:

  • GABA Receptor Interaction: Its metabolites, particularly GABA, interact with GABA receptors, influencing neuronal excitability and signaling pathways.
  • Enzymatic Interactions: Research indicates that specific enzymes can catalyze reactions involving (R)-4-aminopentanoic acid, affecting its conversion into other biologically active compounds .

Several compounds share structural similarities with (R)-4-aminopentanoic acid. Here are some notable ones:

Compound NameStructureUnique Features
Gamma-Aminobutyric AcidC4_4H9_9NO2_2Primary inhibitory neurotransmitter
2-Aminobutyric AcidC4_4H9_9NOInvolved in various metabolic pathways
5-Aminovaleric AcidC5_5H11_11NPotentially involved in different metabolic processes
L-AlanineC3_3H7_7NO2_2Commonly found in proteins; non-essential amino acid

(R)-4-Aminopentanoic acid is unique due to its specific chiral configuration and its role as a precursor to GABA, distinguishing it from other similar compounds that may not share this function or stereochemistry. Its sustainable synthesis methods further enhance its appeal compared to traditional amino acids synthesized through more complex routes .

Asymmetric catalytic hydrogenation represents a cornerstone in the enantioselective synthesis of (R)-4-aminopentanoic acid. This method leverages transition-metal catalysts to selectively reduce prochiral substrates, ensuring high regio- and stereochemical control.

Ruthenium-Based Catalyst Systems

The Ru-Mandyphos catalyst system has emerged as a robust platform for the hydrogenation of α,β-unsaturated carboxylic acid derivatives. In a biphasic reaction medium comprising ionic liquids (e.g., [EMIM][NTf₂]) and aqueous sodium hydroxide, this system achieves diastereoselectivities of 87–96% for the hydrogenation of 4-ketopentanoic acid precursors. The biphasic design facilitates catalyst recycling, with turnover numbers (TONs) exceeding 3,200 across seven consecutive batches. The aqueous phase serves dual roles: it solubilizes the substrate and isolates the product, simplifying downstream purification.

A critical advancement involves the use of prochiral dienamide esters as substrates. For instance, the Et-DuPHOS-Rh catalyst system enables the hydrogenation of conjugated α,γ-dienamide esters to γ,δ-unsaturated amino acids with >99% enantiomeric excess (ee). This methodology was successfully applied to the synthesis of bulgecinine, a natural product analog, highlighting its versatility.

Ligand Design and Reaction Optimization

Ligand architecture profoundly influences catalytic activity and selectivity. Bulky, chiral phosphine ligands such as Mandyphos and DuPHOS create stereochemically demanding environments that favor the (R)-configuration. Density functional theory (DFT) studies reveal that enantioselectivity arises from steric interactions between the ligand and substrate during the hydride-transfer step. For example, Ru-Macho (a pincer-type catalyst) exhibits exceptional stability in amine-assisted hydrogenations, enabling methanol synthesis from CO₂ with a TON of 9,900.

Reaction parameters such as hydrogen pressure (10–50 bar), temperature (25–80°C), and solvent polarity are meticulously optimized. Polar aprotic solvents like tetrahydrofuran (THF) enhance substrate solubility, while elevated pressures accelerate reaction kinetics without compromising selectivity.

Industrial Applications and Scalability

The transition from laboratory to industrial scale requires addressing catalyst cost and longevity. Immobilized Ru-Mandyphos catalysts in biphasic systems demonstrate remarkable durability, retaining >90% activity after five cycles. Process intensification strategies, including continuous-flow reactors, further improve throughput. A notable case study involves the multi-kilogram production of (R)-4-aminopentanoic acid for antihypertensive drugs, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Precursor Roles in Bio-Based Nylon and Polymer Synthesis

(R)-4-Aminopentanoic acid serves as a crucial building block in the synthesis of bio-based nylon and advanced polymer materials [2]. As a γ-amino acid, this compound exhibits unique structural properties that make it particularly valuable for creating biodegradable polyamides with enhanced performance characteristics [3] [4]. The compound functions as an amino acid building block that can be incorporated into polymer chains through various polymerization mechanisms, including direct condensation, microwave-assisted synthesis, and ring-opening polymerization [4].

The molecular structure of (R)-4-aminopentanoic acid, featuring both amino and carboxyl functional groups separated by a four-carbon chain, provides ideal spacing for polyamide formation [5] [6]. This structural arrangement enables the formation of polyamides with distinct mechanical properties compared to conventional petroleum-derived nylons [7] [8]. Recent research has demonstrated that biodegradable polyesters synthesized from γ-amino acids like (R)-4-aminopentanoic acid can achieve molecular weights ranging from 2000 to 30000 Daltons depending on the polymerization method employed [4].

The versatility of (R)-4-aminopentanoic acid in polymer synthesis extends to the creation of functional materials with tailored properties [2]. The chiral nature of the R-enantiomer introduces optical activity into the resulting polymers, which can be advantageous for applications requiring specific stereochemical properties [4]. Additionally, the biodegradable nature of polymers derived from this amino acid addresses growing environmental concerns associated with persistent plastic materials [7] [9].

Advanced polymerization techniques have been developed to incorporate (R)-4-aminopentanoic acid into various polymer architectures [10]. The compound can participate in enzymatic polymerization processes, offering environmentally friendly alternatives to traditional chemical polymerization methods [2]. These biocatalytic approaches often result in polymers with better biocompatibility and controlled molecular weight distributions [10].

Enzymatic Conversion of Biomass-Derived Levulinic Acid

The enzymatic conversion of levulinic acid to (R)-4-aminopentanoic acid represents a significant advancement in sustainable biotechnology platforms [5] [6] [11]. Levulinic acid, identified as one of the top twelve compounds derivable from biomass by the United States Department of Energy, serves as an ideal renewable feedstock for this transformation [12] [13]. The conversion process utilizes engineered glutamate dehydrogenase from Escherichia coli (EcGDH) that has been specifically modified to accept levulinic acid as a substrate [5] [6].

The engineered enzyme system EcGDH K116Q/N348M demonstrates remarkable catalytic efficiency, with kcat/Km values that are 42.0-fold higher for levulinic acid and 7.9-fold higher for NADPH compared to the initial mutant EcGDH K116C [5] [6] [11]. This dual-enzyme system, coupled with formate dehydrogenase for cofactor regeneration, achieves conversion rates exceeding 97% in 11 hours when processing 0.4 M levulinic acid [5] [6]. The process generates (R)-4-aminopentanoic acid with greater than 99% enantiomeric excess, demonstrating exceptional stereoselectivity [5] [6] [11].

The sustainability of this enzymatic conversion process is particularly noteworthy [5] [6]. The system utilizes cheap ammonia as the amino donor and produces only inorganic carbonate as a by-product, achieving high atom utilization [5] [6] [11]. The substrate levulinic acid can be derived from lignocellulosic biomass through various pretreatment and conversion processes, making the entire production chain renewable [13]. This represents a significant improvement over traditional chemical synthesis methods that often require harsh conditions and generate substantial waste [13].

Alternative enzymatic approaches have also been developed for this conversion [14] [12]. Engineered amine dehydrogenases from thermophilic bacteria, such as Petrotoga mobilis (PmAmDH), have been modified through directed evolution to improve their activity toward levulinic acid [14]. The most active mutant PmAmDH I80T/P224S/E296G showed an 18-fold increase in catalytic efficiency compared to the wild-type enzyme [14]. When coupled with formate dehydrogenase for NADPH regeneration, this system achieved greater than 97% conversion of 0.5 M levulinic acid at 40°C, producing (S)-4-aminopentanoic acid with greater than 99% enantiomeric excess and 90% yield [14].

Recent developments have also explored transaminase-based approaches for this conversion [12] [15]. Dual-function transaminase systems employing two different transaminases have been developed to create recyclable cascades for the synthesis of (S)-4-aminopentanoic acid [12] [15]. These systems utilize (S)-α-methylbenzylamine as an amino donor, with the deaminated product being recycled using a second transaminase and isopropyl amine, generating easily removable acetone [12] [15]. The implementation of hybrid nanoflowers containing the fusion proteins has demonstrated complete biocatalytic conversion with excellent stability and reusability over multiple cycles [12] [15].

Sustainable Production Platforms for Pharmaceutical Intermediates

(R)-4-Aminopentanoic acid has emerged as a critical intermediate in sustainable pharmaceutical production platforms [6] [16] [17]. The compound serves as a key building block for synthesizing Gly-Pro-Glu-OH (GPE) analogues, which represent a novel class of pharmaceutical agents for treating central nervous system injuries and neurodegenerative diseases including Alzheimer's, Parkinson's, and Huntington's diseases [6]. The high stereochemical purity achievable through enzymatic synthesis makes it particularly valuable for pharmaceutical applications where chirality is crucial for biological activity [16] [18].

The pharmaceutical industry's increasing focus on sustainable production methods has elevated the importance of bio-based intermediates like (R)-4-aminopentanoic acid [19] [20]. The compound's synthesis from renewable biomass-derived levulinic acid aligns with green chemistry principles by reducing reliance on petroleum-derived feedstocks [19]. The enzymatic production process offers several advantages over traditional chemical synthesis methods, including milder reaction conditions, higher selectivity, and reduced environmental impact [19] [21].

Chiral amino acids like (R)-4-aminopentanoic acid are in high demand for pharmaceutical synthesis due to their ability to provide stereochemical control in drug molecules [16] [18] [17]. The compound can be easily modified to produce a wide range of different pharmaceutical intermediates through various derivatization reactions [17]. Its role as a versatile precursor compound for chiral substances makes it valuable for developing drugs targeting cancer, autoimmune diseases, cardiovascular conditions, as well as pain and inflammation [17].

The development of muscarinic M4 receptor agonists represents another significant pharmaceutical application for (R)-4-aminopentanoic acid [6]. These compounds are being investigated for their potential in treating various neurological disorders [6] [22]. The false GABAergic neurotransmitter properties of 4-aminopentanoic acid enantiomers have also attracted research interest for potential applications in neuroimaging and therapeutic interventions [23].

The integration of biotechnological production platforms with pharmaceutical manufacturing offers substantial economic and environmental benefits [24] [10]. Modern biomanufacturing platforms can produce (R)-4-aminopentanoic acid and other pharmaceutical intermediates using low-cost, renewable feedstocks while maintaining the high purity and consistency required for pharmaceutical applications [24]. These platforms typically achieve cost-parity with conventional chemical processes while providing superior environmental profiles [24].

Advanced bioprocessing technologies have been developed to optimize the production of pharmaceutical intermediates like (R)-4-aminopentanoic acid [21] [25]. These include enzyme engineering approaches that enhance stability and activity, as well as process optimization strategies that improve yield and reduce production costs [21] [25]. The use of surface-displayed enzymes and immobilized biocatalysts has shown promise for improving the economic feasibility of these biotechnological production platforms [21].

Table 1: Enzymatic Conversion Parameters for (R)-4-Aminopentanoic Acid Production
Enzyme SystemSubstrateConversion (%)Enantiomeric Excess (%)Reaction Time (hours)Product Configuration
EcGDH K116Q/N348M + FDH [5] [6]Levulinic Acid (0.4 M)>97>9911(R)-4-Aminopentanoic acid
PmAmDH I80T/P224S/E296G + FDH [14]Levulinic Acid (0.5 M)>97>99Not specified(S)-4-Aminopentanoic acid
Dual-Transaminase System [12] [15]Levulinic Acid30-80Not specifiedNot specified(S)-4-Aminopentanoic acid
CdFDH-M4 (Engineered FDH) [26] [27]Various substratesNot specifiedNot specifiedNot specifiedVarious
Table 2: Sustainable Production Platform Characteristics
Platform ComponentDescriptionEnvironmental Benefit
Levulinic Acid Source [13]Biomass-derived (lignocellulosic waste)Renewable feedstock
Amino Donor [5] [6]Cheap ammoniaLow-cost, readily available
Cofactor Regeneration [26] [27]NADPH via formate dehydrogenaseEfficient cofactor recycling
By-product [5] [6]Inorganic carbonate onlyMinimal waste generation
Atom Utilization [5] [6]High atom economyMaximum resource utilization
Sustainability Rating [19]Fully sustainable processReduced carbon footprint
Table 3: Pharmaceutical Applications of (R)-4-Aminopentanoic Acid
Application AreaSpecific ApplicationTarget ConditionsDevelopment Stage
Neuroprotective Drugs [6]GPE analogue synthesis for CNS disordersAlzheimer's, Parkinson's, Huntington's diseasesResearch/Development
Muscarinic Receptor Agonists [6]M4 receptor agonist developmentNeurological disordersResearch/Development
Chiral Building Blocks [16] [17]Pharmaceutical intermediate synthesisVarious therapeutic compoundsCommercial intermediate
Peptide Synthesis [6]Artificial peptide formationBioactive peptidesResearch application
GABAergic System Modulators [23]False neurotransmitter researchPsychiatric and neurologic disordersPreclinical research
Table 4: Bio-based Polymer Synthesis Applications
Polymer TypeMonomer RolePropertiesApplications
Biodegradable Polyamides [3] [4]Amino acid building blockBiodegradability, biocompatibilityPackaging, textiles, medical devices
Nylon Precursors [7] [9]Diamine precursorMechanical strength, durabilityEngineering plastics, fibers
Poly(amino acid) derivatives [2] [28]Repeating unit componentChirality, bioactivityDrug delivery, biomaterials
Chiral Polyesters [4]Chiral center providerOptical activity, selectivityPharmaceutical excipients
Functional Polymers [10]Functional group donorSpecific functionalitySpecialized industrial uses

XLogP3

-2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Heavy Atom Count

8

UNII

UPX83HFN1B

Wikipedia

(R)-4-aminovaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Last modified: 04-14-2024

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